1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
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Overview
Description
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is an organic compound that belongs to the class of phenoxypropanols This compound is characterized by the presence of two allyloxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves the reaction of 1,3-dichloro-2-propanol with 2-allylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,3-dichloro-2-propanol+2×2-allylphenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The allyl groups may participate in covalent bonding with target proteins, leading to changes in their function. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar structure but lacks the phenoxy groups.
2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): Contains a phenylene ring instead of the allyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains imidazolium instead of the propanol backbone.
Uniqueness
1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is unique due to the presence of both allyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
76410-80-5 |
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Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-bis(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H24O3/c1-3-9-17-11-5-7-13-20(17)23-15-19(22)16-24-21-14-8-6-12-18(21)10-4-2/h3-8,11-14,19,22H,1-2,9-10,15-16H2 |
InChI Key |
SRGNLDHPBKUJHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(COC2=CC=CC=C2CC=C)O |
Origin of Product |
United States |
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